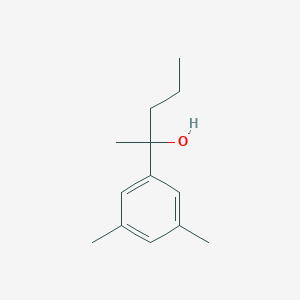

2-(3,5-Dimethylphenyl)-2-pentanol

Description

General Academic Significance of Alkyl/Aryl-Substituted Tertiary Alcohols in Contemporary Organic Chemistry

Alkyl/aryl-substituted tertiary alcohols are a class of organic compounds that hold significant importance in modern organic chemistry. Their structure, which features a hydroxyl group attached to a carbon atom bonded to three other carbon atoms (at least one of which is part of an aryl ring), imparts unique reactivity and steric properties. These compounds are frequently utilized as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances.

The tertiary alcohol functional group can be a precursor to a variety of other functionalities through reactions such as dehydration to form alkenes, or substitution reactions. Furthermore, the presence of both alkyl and aryl groups allows for a diverse range of chemical modifications, making them versatile building blocks in synthetic strategies. Recent advancements in catalysis have also focused on the direct functionalization of the C-O bond in alcohols, further expanding their utility in cross-coupling reactions.

Positioning of 2-(3,5-Dimethylphenyl)-2-pentanol within Modern Synthetic and Mechanistic Research

The substitution pattern on the phenyl ring, with two methyl groups at the 3 and 5 positions, would influence the electronic and steric environment of the tertiary alcohol. This could have implications for its reactivity and the stability of any potential carbocation intermediates formed during reactions. However, without specific mechanistic studies on this compound, any discussion of its precise role in modern research remains speculative.

Research Objectives and Scope for In-Depth Investigations of this compound

The current void in the scientific literature regarding this compound presents several opportunities for future research. Key objectives for an in-depth investigation would include:

Synthesis and Characterization: The development and optimization of a synthetic route to produce high-purity this compound would be the foundational step. Comprehensive characterization using modern analytical techniques is essential to establish a baseline of its physical and chemical properties. A detailed table of its physicochemical properties would be a primary output of such research.

Spectroscopic Analysis: A thorough spectroscopic analysis would be required to fully characterize the molecule. This would involve obtaining and interpreting data from various techniques. A summary of expected spectroscopic data is crucial for future identification.

Reactivity and Mechanistic Studies: A systematic investigation of the reactivity of this compound under various reaction conditions would provide valuable insights into its chemical behavior. Mechanistic studies, including kinetic analysis and computational modeling, could elucidate the influence of the 3,5-dimethylphenyl group on reaction pathways and intermediates.

Exploration of Potential Applications: Based on its structure, research could be directed towards exploring its potential as an intermediate in the synthesis of novel compounds with applications in materials science, medicinal chemistry, or as a chiral resolving agent if prepared in an enantiomerically pure form.

Given the absence of specific data, the following tables represent a hypothetical compilation of the kind of data that would be generated through dedicated research on this compound, based on the properties of analogous compounds.

Interactive Data Table: Physicochemical Properties of this compound (Hypothetical)

| Property | Value |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Insoluble in water; soluble in organic solvents |

Interactive Data Table: Spectroscopic Data for this compound (Hypothetical)

| Technique | Data |

| ¹H NMR (CDCl₃) | Expected signals for aromatic protons, methyl protons on the ring, and protons of the pentyl group. |

| ¹³C NMR (CDCl₃) | Expected signals for aromatic carbons, methyl carbons, and carbons of the pentyl group. |

| IR (KBr) | Characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

| Mass Spectrometry | Molecular ion peak (M+) and characteristic fragmentation pattern. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-6-13(4,14)12-8-10(2)7-11(3)9-12/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJCUIFYYVUKHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=CC(=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3,5 Dimethylphenyl 2 Pentanol

Strategic Approaches to C-C Bond Formation for the 2-Pentanol (B3026449) Scaffold

The fundamental challenge in synthesizing 2-(3,5-dimethylphenyl)-2-pentanol lies in the construction of the 2-pentanol carbon skeleton attached to the 3,5-dimethylphenyl group. This is most commonly achieved by forming a new carbon-carbon bond at the carbon atom that will become the tertiary alcohol center.

A primary and highly effective method for constructing tertiary alcohols is the Grignard reaction. leah4sci.comlibretexts.org This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. leah4sci.comlibretexts.orgvaia.com For the synthesis of this compound, this can be achieved in two principal ways:

Route A: The reaction of propylmagnesium bromide with 3',5'-dimethylacetophenone.

Route B: The reaction of methylmagnesium bromide with 1-(3,5-dimethylphenyl)butan-1-one.

In both routes, the organometallic compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.org The Grignard reaction is a versatile and widely used method for creating carbon-carbon bonds, making it a go-to strategy for synthesizing such compounds. leah4sci.com

A key consideration for the Grignard reaction is the need for anhydrous conditions, as Grignard reagents react readily with water, which would quench the reagent and prevent the desired reaction with the ketone. libretexts.org Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used to stabilize the Grignard reagent. leah4sci.com

Table 1: Grignard-based Synthesis of Tertiary Alcohols

| Ketone Precursor | Grignard Reagent | Resulting Tertiary Alcohol |

| 3',5'-Dimethylacetophenone | Propylmagnesium bromide | This compound |

| 1-(3,5-Dimethylphenyl)butan-1-one | Methylmagnesium bromide | This compound |

| Propanone | Aryl or Alkyl Grignard Reagent | Tertiary Alcohol libretexts.org |

This table illustrates the versatility of the Grignard reaction in synthesizing various tertiary alcohols by selecting appropriate ketone and Grignard reagent precursors.

While organometallic additions are dominant, other conceptual pathways, though less common for this specific target, exist for the formation of tertiary alcohols. These can include the reaction of esters with an excess of an organometallic reagent. For instance, reacting methyl 3,5-dimethylbenzoate (B1240308) with an excess of propylmagnesium bromide could theoretically yield this compound after two successive additions. vaia.com However, the Grignard reaction with a ketone precursor is generally more direct and efficient for this particular synthesis.

Enantioselective Synthesis of Chiral this compound Stereoisomers

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of significant importance in various chemical fields. This is achieved through several advanced strategies.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer. For the synthesis of chiral tertiary alcohols like this compound, this can involve the enantioselective addition of an organometallic reagent to a ketone, guided by a chiral ligand. While direct catalytic asymmetric addition of Grignard reagents to ketones remains a challenging area of research, significant progress has been made in the enantioselective addition of other organometallic reagents, such as organozinc and organoaluminum compounds, to ketones in the presence of chiral catalysts.

An alternative and well-established method for controlling stereochemistry is the use of a chiral auxiliary. harvard.edu This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound, a precursor ketone could be derivatized with a chiral auxiliary to form a chiral enamine or imine. The subsequent addition of an organometallic reagent would proceed with high diastereoselectivity due to the steric influence of the auxiliary. walisongo.ac.id Finally, hydrolysis would remove the auxiliary and reveal the desired enantiomer of the tertiary alcohol. Pseudoephedrine and pseudoephenamine are examples of effective chiral auxiliaries used in asymmetric synthesis. harvard.edu

Table 2: Comparison of Enantioselective Strategies

| Method | Description | Advantages |

| Asymmetric Catalysis | A chiral catalyst directs the stereochemical outcome. | High efficiency (small amount of catalyst needed). |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the reaction. | Well-established, often high diastereoselectivity. harvard.eduwalisongo.ac.id |

| Biocatalysis | Enzymes are used to catalyze the enantioselective reaction. | High enantioselectivity, mild reaction conditions. magtech.com.cnrsc.org |

This table provides a comparative overview of the main strategies employed for the synthesis of chiral molecules.

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. magtech.com.cnrsc.org This approach utilizes enzymes or whole microbial cells to catalyze chemical transformations with high stereo-, regio-, and enantioselectivity under mild conditions. magtech.com.cn

For the production of chiral this compound, a potential biocatalytic route would involve the asymmetric reduction of a suitable prochiral ketone precursor catalyzed by an alcohol dehydrogenase (ADH) enzyme. However, the direct enzymatic synthesis of chiral tertiary alcohols is more complex than for secondary alcohols.

More advanced biocatalytic cascade reactions could be designed. rsc.org For instance, a lyase could be used to stereoselectively form a new carbon-carbon bond, followed by other enzymatic transformations to construct the final chiral tertiary alcohol. researchgate.netrsc.org The use of biocatalysis offers the potential for highly sustainable and efficient production of specific enantiomers of this compound. magtech.com.cn

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of this compound

The cornerstone of the synthesis of this compound is the Grignard reaction, a powerful tool for carbon-carbon bond formation. nih.govacs.org The mechanism of the Grignard reaction, while widely utilized, has been a subject of detailed investigation to understand its nuances fully. acs.org

The reaction proceeds through the nucleophilic addition of the organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone. In the context of synthesizing this compound, the key bond-forming step is the attack of the 3,5-dimethylphenylmagnesium bromide on the carbonyl carbon of 2-pentanone.

The reaction is generally considered to proceed via a polar mechanism, involving the heterolytic cleavage of the carbon-magnesium bond. acs.org This generates a carbanionic species that acts as the nucleophile. The reaction can be visualized as a six-membered ring transition state, particularly in the presence of ether solvents which coordinate to the magnesium center. nih.gov

However, evidence also exists for a radical-based mechanism, involving the homolytic cleavage of the carbon-magnesium bond. acs.org This is more prevalent with certain substrates and reaction conditions. Quantum-chemical calculations have shown that the energy required for homolytic cleavage of the Mg-C bond is high, suggesting that radical formation in pure Grignard solutions is unlikely. acs.org The actual mechanism can be a complex interplay between these two pathways, influenced by factors such as the nature of the reactants, solvent, and temperature.

The initial product of the Grignard addition is a magnesium alkoxide. Subsequent acidic workup is necessary to protonate the alkoxide and yield the final tertiary alcohol, this compound. youtube.com

Recent advancements have explored the use of catalysts to enhance the efficiency and scope of Grignard-type reactions. For instance, ruthenium(II) PNP-pincer complexes have been used to facilitate the reaction of alcohols as carbonyl surrogates with hydrazone carbanions. nih.gov This involves an in-situ dehydrogenation of an alcohol to a carbonyl intermediate, which then undergoes the Grignard-type reaction. nih.gov While not directly applied to the synthesis of this compound in the provided literature, this highlights the ongoing research into refining the mechanistic understanding and application of these fundamental reactions.

Scalable Synthesis Considerations for Academic Production of this compound

The synthesis of this compound on a larger scale for academic research purposes requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. The Grignard reaction, being the primary synthetic route, presents specific challenges when scaled up.

Key Considerations for Scalable Synthesis:

Reagent Purity and Handling: The Grignard reagent, 3,5-dimethylphenylmagnesium bromide, is highly sensitive to moisture and air. Ensuring anhydrous conditions is paramount for a successful reaction. This involves using dry glassware, anhydrous solvents (typically diethyl ether or tetrahydrofuran), and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). prepchem.com For larger scale reactions, the use of a premade Grignard reagent can be advantageous, as it eliminates the often-problematic initiation step and allows for more consistent results. researchgate.net

Temperature Control: The Grignard reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions, such as enolization of the ketone or Wurtz coupling of the Grignard reagent. Maintaining a low reaction temperature, often between 0-5°C, is recommended to maximize the yield of the desired tertiary alcohol.

Solvent Choice: While diethyl ether is a traditional solvent for Grignard reactions, tetrahydrofuran (THF) can offer better solubility for the reagents, potentially leading to improved reaction kinetics. The choice of solvent can also influence the Schlenk equilibrium of the Grignard reagent, which can impact its reactivity.

Work-up Procedure: The quenching of the reaction with an acidic solution must be performed cautiously, especially on a larger scale, as it is also an exothermic process. The use of a dropping funnel to add the reaction mixture to a cooled acidic solution is a standard and safe practice. The subsequent extraction and purification steps, such as distillation, need to be optimized for larger quantities to minimize product loss.

Interactive Data Table: Comparison of Solvents for Grignard Reaction

| Solvent | Boiling Point (°C) | Dielectric Constant | Coordination Ability | Considerations for Scale-up |

| Diethyl Ether | 34.6 | 4.3 | Good | High volatility, flammability |

| Tetrahydrofuran (THF) | 66 | 7.5 | Excellent | Higher boiling point, can form explosive peroxides |

This table highlights the trade-offs between two common solvents for the Grignard reaction, providing a basis for selection in a scalable academic setting.

Elucidation of Structural and Conformational Dynamics of 2 3,5 Dimethylphenyl 2 Pentanol

Advanced Spectroscopic Characterization for Conformational Analysis of 2-(3,5-Dimethylphenyl)-2-pentanol

Spectroscopic methods are paramount in elucidating the three-dimensional structure and dynamic behavior of molecules in various states. For this compound, a combination of nuclear magnetic resonance (NMR), vibrational (FT-IR, Raman), and chiroptical spectroscopies can provide a detailed picture of its conformational landscape, stereoisomeric purity, and intermolecular interactions.

High-resolution NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the phenyl ring, the methylene (B1212753) and methyl protons of the pentyl group, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the substitution pattern on the benzene (B151609) ring. The two methyl groups at the 3 and 5 positions are equivalent and would likely appear as a single sharp singlet. The protons of the pentyl group would exhibit characteristic splitting patterns (e.g., a triplet for the terminal methyl group and multiplets for the methylene groups) due to spin-spin coupling. The hydroxyl proton's chemical shift can be highly variable and dependent on concentration and solvent, due to hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. One would expect distinct signals for the quaternary carbon attached to the hydroxyl group, the aromatic carbons (with different signals for the substituted and unsubstituted positions), the carbons of the two phenyl-methyl groups, and the carbons of the pentyl chain.

In the absence of direct experimental data for this compound, the following table provides predicted ¹³C NMR chemical shifts based on computational models and data from analogous compounds such as 2-phenyl-2-propanol. spectrabase.comchemicalbook.comchegg.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (quaternary, bearing OH) | 70-80 |

| C-1' (aromatic, attached to C2) | 145-150 |

| C-3', C-5' (aromatic, with methyl) | 135-140 |

| C-2', C-6' (aromatic) | 125-130 |

| C-4' (aromatic) | 120-125 |

| Phenyl Methyls | 20-25 |

| Pentyl Chain Carbons | 10-50 |

This table is predictive and not based on experimental data for the specified compound.

Conformational states can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity of protons, providing insights into the preferred spatial arrangement of the phenyl and pentyl groups.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is particularly sensitive to the functional groups and intermolecular interactions within a sample. For this compound, these techniques are instrumental in studying hydrogen bonding.

In a dilute, non-polar solvent, the FT-IR spectrum would be expected to show a sharp absorption band around 3600 cm⁻¹, corresponding to the stretching vibration of a "free" or non-hydrogen-bonded hydroxyl (O-H) group. quora.comquora.com As the concentration increases, or in a neat sample, intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules would lead to the appearance of a broad and intense absorption band at a lower frequency, typically in the range of 3200-3500 cm⁻¹. nih.govmdpi.com The broadening of this band is a hallmark of the various hydrogen-bonded oligomeric species present in the liquid state.

Raman spectroscopy provides complementary information. The O-H stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. Other characteristic bands in both FT-IR and Raman spectra would include C-H stretching vibrations of the aromatic and aliphatic parts (around 2800-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹), and C-O stretching of the tertiary alcohol (around 1150 cm⁻¹).

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Appearance |

| Free O-H Stretch | ~3600 | Sharp, weak (in dilute solution) |

| Hydrogen-bonded O-H Stretch | 3200-3500 | Broad, intense |

| Aromatic C-H Stretch | 3000-3100 | Sharp |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| Aromatic C=C Stretch | ~1600, ~1450 | Medium to strong |

| C-O Stretch (tertiary alcohol) | 1150-1200 | Medium |

This table is based on general spectroscopic principles and data from related aromatic alcohols. derpharmachemica.comssbodisha.ac.in

This compound is a chiral molecule, as the C-2 carbon is a stereocenter, bonded to four different groups (a hydroxyl group, a 3,5-dimethylphenyl group, a propyl group, and an ethyl group, considering the pentyl chain). Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, specifically Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential techniques for distinguishing between these enantiomers and assigning their absolute configuration.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. The sign of the Cotton effect in the CD spectrum, particularly for electronic transitions associated with the aromatic chromophore, can often be correlated with the absolute configuration of the stereocenter, either through empirical rules or by comparison with computational predictions. acs.orgnih.gov

Without experimental data, it is not possible to present the specific ORD or CD spectra for the enantiomers of this compound. However, it is expected that the electronic transitions of the dimethylphenyl chromophore would give rise to distinct signals in the UV region of the CD spectrum, which would be key to its stereochemical elucidation.

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Obtaining suitable single crystals of this compound itself might be challenging due to the conformational flexibility of the pentyl group and the potential for the hydroxyl group to inhibit crystallization.

A common strategy to overcome such challenges is the preparation of derivatives or co-crystals. caltech.edu For instance, reacting the alcohol with a carboxylic acid (e.g., p-nitrobenzoic acid) to form a solid ester can introduce additional intermolecular interactions that facilitate the growth of high-quality crystals. The resulting crystal structure would reveal the conformation of the parent alcohol, including the torsion angles defining the orientation of the phenyl and pentyl groups.

In a hypothetical crystal structure of a derivative, one would expect to observe intermolecular hydrogen bonding, potentially involving the hydroxyl group of the parent molecule (if not derivatized) or the functional groups of the derivatizing agent. The packing of the molecules in the crystal lattice would be governed by a combination of these hydrogen bonds and van der Waals interactions.

Structural Insights from Diffraction Studies on this compound and its Congeners

In the case of this compound, the bulky 3,5-dimethylphenyl group and the pentyl group will likely adopt a staggered conformation to minimize steric repulsion. The crystal structures of related compounds often reveal extensive hydrogen-bonding networks, where the hydroxyl groups act as both donors and acceptors, leading to the formation of chains or more complex supramolecular architectures. nih.gov These interactions play a crucial role in the solid-state packing and physical properties of these materials. The analysis of such structures in analogous compounds allows for informed predictions about the likely solid-state structure of this compound.

Chemical Reactivity and Mechanistic Pathways of 2 3,5 Dimethylphenyl 2 Pentanol

Reaction Scope of the Tertiary Alcohol Functionality in 2-(3,5-Dimethylphenyl)-2-pentanol

The tertiary nature of the alcohol in this compound is a key determinant of its reaction pathways. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms, which sterically hinders direct nucleophilic attack at this center. Consequently, reactions involving the tertiary alcohol functionality often proceed through mechanisms that involve the formation of a carbocation intermediate.

Acid-Catalyzed Dehydration and Olefin Formation from this compound: Mechanism and Regioselectivity

The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction that proceeds via an E1 (unimolecular elimination) mechanism. libretexts.orglibretexts.org This reaction typically requires heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, water (H₂O). study.com

Formation of a Carbocation: The protonated alcohol then dissociates, leading to the departure of a water molecule and the formation of a tertiary carbocation. This is the rate-determining step of the reaction. study.com The stability of this carbocation is enhanced by the electron-donating effects of the three alkyl groups attached to the positively charged carbon.

Deprotonation and Alkene Formation: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond and regenerates the acid catalyst.

Regioselectivity: The removal of a proton can occur from different adjacent carbon atoms, leading to the formation of a mixture of isomeric alkenes. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. In the case of this compound, deprotonation can occur from the adjacent methylene (B1212753) group of the pentyl chain or from one of the methyl groups. This would be expected to yield a mixture of olefins, with the more substituted isomers being the predominant products.

| Possible Alkene Products | Structure | Substitution Pattern | Expected Abundance |

| (Z)-2-(3,5-Dimethylphenyl)pent-2-ene | Trisubstituted | Major | |

| (E)-2-(3,5-Dimethylphenyl)pent-2-ene | Trisubstituted | Major | |

| 2-(3,5-Dimethylphenyl)-1-pentene | Disubstituted | Minor |

Derivatization Reactions for Synthetic Applications of this compound (e.g., Etherification, Esterification)

The tertiary alcohol group of this compound can be derivatized to form ethers and esters, which are important transformations in organic synthesis.

Etherification: The synthesis of ethers from tertiary alcohols is often challenging due to the steric hindrance around the hydroxyl group and the propensity for competing elimination reactions under acidic conditions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols because the strongly basic alkoxide would promote elimination of the alkyl halide. wikipedia.org However, ethers can be formed under acidic conditions via an Sₙ1-type mechanism, where the alcohol is protonated, loses water to form a carbocation, which is then trapped by another alcohol molecule. It is also possible to synthesize ethers from tertiary alcohols and phenols using specific catalysts. organic-chemistry.org

Esterification: The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, is a common method for preparing esters. athabascau.cacerritos.edulibretexts.orgchemistrysteps.comoperachem.com For tertiary alcohols like this compound, the reaction proceeds through a mechanism where the carboxylic acid is protonated, making it more electrophilic for attack by the alcohol. However, the reaction can be slow due to the steric bulk of the tertiary alcohol. athabascau.ca To drive the equilibrium towards the product side, an excess of the carboxylic acid or the removal of water is often necessary. libretexts.org

Rearrangement Reactions Involving Carbocationic Intermediates of this compound

Carbocations, being highly reactive intermediates, are prone to rearrangements to form more stable carbocations. ucalgary.ca In the context of acid-catalyzed reactions of this compound, the initially formed tertiary carbocation is already relatively stable. However, under certain conditions, rearrangements such as hydride or alkyl shifts can occur if they lead to an even more stable carbocationic species. libretexts.org

For the carbocation derived from this compound, a 1,2-hydride shift from the adjacent methylene group of the pentyl chain would lead to a less stable secondary carbocation and is therefore unlikely. However, a 1,2-alkyl (e.g., methyl or ethyl) shift from the pentyl group is a possibility, which would result in a different tertiary carbocation. Such rearrangements can lead to the formation of skeletal isomers of the expected alkene products in dehydration reactions. ucalgary.camsu.edu The likelihood and extent of such rearrangements depend on the specific reaction conditions, including the nature of the acid catalyst and the temperature.

Oxidation and Reduction Potentials of this compound and its Derivatives

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed. youtube.com Therefore, this compound is not expected to be easily oxidized to a ketone. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds can occur. Some specialized oxidation methods have been developed for benzylic alcohols. beilstein-journals.orgacs.orgresearchgate.net In some cases, tertiary benzylic alcohols can undergo a tandem elimination/allylic oxidation to yield an allylic ether. rsc.org

Reduction: The hydroxyl group of an alcohol is not typically a leaving group that can be directly displaced by a hydride in a reduction reaction. However, benzylic alcohols, including tertiary ones, can be reduced to the corresponding alkanes. beilstein-journals.orgnih.govresearchgate.netnih.gov This transformation can be achieved using methods such as treatment with hydriodic acid and red phosphorus. beilstein-journals.orgnih.gov The reaction likely proceeds through the formation of an intermediate alkyl iodide, which is then reduced.

Role of the 3,5-Dimethylphenyl Moiety in Modulating Reactivity of this compound

The 3,5-dimethylphenyl group plays a significant role in modulating the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: The two methyl groups on the phenyl ring are electron-donating groups. Through inductive effects and hyperconjugation, they increase the electron density of the aromatic ring. This, in turn, can help to stabilize the tertiary benzylic carbocation formed during acid-catalyzed reactions. libretexts.org This enhanced stability of the carbocation intermediate facilitates reactions that proceed through an E1 or Sₙ1 mechanism.

Computational and Theoretical Investigations on 2 3,5 Dimethylphenyl 2 Pentanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 2-(3,5-Dimethylphenyl)-2-pentanol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like this compound. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonding.

The electronic structure of this compound is characterized by the interplay between the aromatic dimethylphenyl ring and the tertiary pentanol (B124592) side chain. The π-system of the aromatic ring contributes to the Highest Occupied Molecular Orbital (HOMO), while the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the σ* orbitals of the C-O bond and the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Calculated Electronic Properties for an Analogous Tertiary Benzylic Alcohol

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity |

Note: The values in this table are illustrative and based on typical calculations for similar tertiary benzylic alcohols. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Energy Landscapes of this compound using Molecular Mechanics and Density Functional Theory (DFT)

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis, using methods like Molecular Mechanics (MM) and Density Functional Theory (DFT), helps to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. acs.orgcwu.edu

For this compound, the key rotational bonds are those connecting the phenyl ring to the tertiary carbon and the bonds within the pentyl chain. The rotation around the C(aryl)-C(alkoxy) bond will be influenced by steric hindrance between the methyl groups on the ring and the substituents on the tertiary carbon.

Molecular mechanics methods can be used to rapidly screen a large number of possible conformations, while DFT calculations can provide more accurate energies for the most promising low-energy conformers. nih.gov The resulting potential energy surface reveals the relative stabilities of different conformers and the transition states that connect them. The global minimum on this surface corresponds to the most stable conformation of the molecule.

Prediction of Spectroscopic Signatures for this compound via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations can predict the entire NMR spectrum, providing valuable information for structural elucidation. For this compound, distinct signals would be expected for the aromatic protons, the methyl groups on the ring, the pentyl chain protons, and the hydroxyl proton.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be computed to generate a theoretical IR spectrum. This allows for the assignment of experimentally observed absorption bands to specific molecular vibrations. For this compound, characteristic vibrations would include the O-H stretch of the alcohol group (typically a broad band around 3400 cm⁻¹), C-H stretches of the aromatic and aliphatic parts, and C-O stretching vibrations.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Position |

| ¹H NMR | Aromatic Protons | 6.8 - 7.2 ppm |

| ¹H NMR | Methyl Protons (ring) | 2.3 ppm |

| ¹H NMR | Hydroxyl Proton | 1.5 - 2.5 ppm (variable) |

| ¹³C NMR | Aromatic Carbons | 120 - 140 ppm |

| ¹³C NMR | Tertiary Carbon (C-OH) | 70 - 80 ppm |

| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |

| IR | C-H Stretch (aromatic) | ~3050 cm⁻¹ |

| IR | C-H Stretch (aliphatic) | 2850 - 2960 cm⁻¹ |

| IR | C-O Stretch | 1150 - 1250 cm⁻¹ |

Note: These are approximate positions based on general principles and data for analogous compounds. Actual values may vary.

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a tertiary benzylic alcohol like this compound, a common reaction is acid-catalyzed dehydration to form alkenes. youtube.comyoutube.com

Dehydration Reaction: The mechanism of this elimination reaction can be modeled computationally. The process typically involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary benzylic carbocation. This carbocation is relatively stable due to hyperconjugation and resonance delocalization with the aromatic ring. Subsequent deprotonation from an adjacent carbon atom leads to the formation of one or more alkene products.

Computational modeling can map out the entire reaction pathway, calculating the energies of the reactant, intermediate, transition states, and products. researchgate.netdntb.gov.ua This provides a quantitative understanding of the reaction kinetics and thermodynamics. The transition state structures reveal the precise geometry of the atoms at the point of highest energy along the reaction coordinate. For the dehydration of this compound, multiple alkene isomers could be formed, and computational analysis can help predict the likely product distribution based on the relative energies of the transition states leading to each product. Such reactions are often initiated by the interaction with a catalyst, and computational models can also explore the role of the catalyst in lowering the activation energy. organic-chemistry.orgresearchgate.netacs.org

Intermolecular Interactions and Solvation Effects on this compound

The behavior of this compound in a condensed phase (liquid or solution) is governed by its intermolecular interactions. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, leading to self-association or interactions with solvent molecules. The dimethylphenyl group can participate in van der Waals interactions and potentially weak C-H···π interactions.

Computational models can be used to study these interactions. Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a detailed picture of the local solvent structure around the solute molecule. researchgate.netnih.gov Implicit solvation models, which represent the solvent as a continuous medium, offer a computationally less expensive way to account for bulk solvent effects on the structure and properties of the molecule. dntb.gov.ua

These studies are crucial for understanding how the solvent influences conformational preferences, reaction rates, and spectroscopic properties. For example, the position of the O-H stretching frequency in the IR spectrum is highly sensitive to hydrogen bonding, and computational models can help interpret these shifts.

Applications and Advanced Utilities of 2 3,5 Dimethylphenyl 2 Pentanol in Chemical Synthesis

2-(3,5-Dimethylphenyl)-2-pentanol as a Chiral Building Block in Asymmetric Synthesis

In the field of stereochemistry, a chiral building block is a molecule that is incorporated into a larger synthetic structure to introduce chirality, thereby controlling the stereochemical outcome of a reaction. wikipedia.org These building blocks are fundamental in the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and natural product industries where biological activity is often specific to a single enantiomer. The use of such building blocks is a key strategy in asymmetric synthesis. nih.govsigmaaldrich.com

This compound, possessing a chiral quaternary carbon, is a candidate for use as a chiral building block. Although direct and extensive research detailing its specific use is not widespread, its structural features allow for informed speculation on its potential applications. Chiral alcohols are a significant class of building blocks used to synthesize valuable chiral compounds. The hydroxyl group of this compound can be derivatized, allowing the chiral scaffold to be incorporated into more complex molecules. For instance, it could be used in reactions where the steric bulk of the dimethylphenyl group and the pentanol (B124592) chain influences the stereochemical approach of reagents to a reactive center.

The effectiveness of a chiral building block is often measured by its ability to induce high diastereoselectivity or enantioselectivity in a given transformation. researchgate.net For example, in asymmetric alkylation or aldol (B89426) reactions, chiral auxiliaries—temporarily attached chiral groups—are used to direct the formation of one stereoisomer over others. researchgate.netscielo.org.mx While this compound itself is not a classical chiral auxiliary, its derivatives could potentially serve this purpose. The table below illustrates typical outcomes of reactions using established chiral auxiliaries, providing a benchmark for the performance expected from new chiral building blocks.

| Chiral Auxiliary Type | Reaction Type | Typical Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) | Reference Example |

|---|---|---|---|

| Oxazolidinones | Aldol Reaction | >99:1 d.r. | Evans' syn-aldol products scielo.org.mx |

| Camphorsultam | Diels-Alder Reaction | >97% d.e. | Oppolzer's sultam auxiliary harvard.edu |

| Pseudoephedrine | Alkylation | High syn-selectivity | Myers' pseudoephedrine amides wikipedia.org |

| (R)-1-Phenylethylamine | Intramolecular Michael Reaction | up to 98% e.e. | Synthesis of chiral piperidines rsc.org |

The development of novel chiral building blocks like this compound is essential for expanding the toolkit of synthetic chemists, enabling the creation of complex molecular architectures with precise stereochemical control. mdpi.comnih.govnih.gov

Precursor for Novel Organic Frameworks and Supramolecular Assemblies Utilizing this compound Scaffolds

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. rsc.orgfrontiersin.org The design and synthesis of new organic linkers are central to the development of MOFs with tailored properties for applications in gas storage, separation, and catalysis. rsc.orgnih.gov

The scaffold of this compound could potentially be modified to serve as a precursor for such organic linkers. To be incorporated into a MOF structure, a molecule typically needs to possess at least two coordinating functional groups (e.g., carboxylates, pyridyls) that can bind to metal centers. frontiersin.org The native structure of this compound lacks these features. However, its phenyl ring could be functionalized through electrophilic aromatic substitution to introduce carboxylic acid or other coordinating groups.

For example, Friedel-Crafts acylation followed by oxidation could introduce two carboxylate groups onto the aromatic ring, transforming the molecule into a bifunctional linker suitable for MOF synthesis. The bulky, non-planar nature of the 2-pentanol (B3026449) substituent would remain, potentially leading to the formation of MOFs with interesting topologies and pore environments that are not accessible with conventional flat linkers. The synthesis of MOFs often occurs under solvothermal conditions, where the precursors are dissolved in a solvent like N,N-dimethylformamide (DMF) and heated in a sealed vessel. frontiersin.orgnih.gov

The properties of the resulting MOF, such as pore size, stability, and flexibility, would be directly influenced by the geometry and chemical nature of the linker derived from the this compound scaffold. rsc.org The development of such specialized linkers is a promising route to novel materials. rsc.org

Ligand and Catalyst Development from this compound Derivatives

The development of new ligands is crucial for advancing the field of catalysis, particularly in asymmetric catalysis where the ligand's chiral environment dictates the stereochemical outcome of the reaction. Derivatives of this compound could be explored for their potential as chiral ligands. The hydroxyl group provides a convenient handle for attaching the molecule to a metal center or for further chemical modification to create multidentate ligands.

For instance, the hydroxyl group could be used to form phosphite (B83602) or phosphinite ligands by reacting it with chlorophosphines. The resulting P-chiral or P,O-bidentate ligands could be evaluated in transition metal-catalyzed reactions. The steric and electronic properties of the ligand, influenced by the 3,5-dimethylphenyl group, would play a critical role in the activity and selectivity of the resulting catalyst complex.

Research into bimetallic catalysts has shown that the combination of different metals can lead to enhanced catalytic performance. rsc.orgresearchgate.netresearchgate.net For example, Co-Cu catalysts have been used for the conversion of furfural (B47365) to 2-pentanol, and Pd-Fe catalysts have been employed for the ring-opening of 2-methylfuran (B129897) to produce alcohols, including 2-pentanol. rsc.orgresearchgate.net While these studies focus on the synthesis of pentanols, they highlight the importance of catalyst design. A ligand derived from this compound could potentially be used to create novel mono- or bimetallic catalysts for a variety of organic transformations.

Furthermore, studies on vanadyl complexes have shown that ligands bearing substituted phenyl groups, such as 3-(2,5-dimethyl)phenyl moieties, can be effective in catalyzing asymmetric cross-coupling reactions. nih.gov This suggests that the 3,5-dimethylphenyl group within the this compound structure is a promising feature for ligand design, potentially leading to catalysts with high enantiocontrol. nih.gov

Exploration of this compound in Materials Science and Polymer Chemistry

In materials science and polymer chemistry, the properties of a material are directly related to its molecular components. Monomers with unique structures are often sought to create polymers with novel thermal, mechanical, or optical properties.

The this compound molecule possesses features that make it an interesting candidate for incorporation into polymeric structures. The hydroxyl group can participate in polymerization reactions such as esterification or etherification, allowing it to be integrated into polyester (B1180765) or polyether backbones. The bulky, rigid nature of the 2-(3,5-dimethylphenyl) group could enhance the thermal stability and raise the glass transition temperature (Tg) of the resulting polymer by restricting chain mobility.

Additionally, derivatives of the 3,5-dimethylphenyl group have been utilized in material applications. For example, cellulose (B213188) tris(3,5-dimethylphenyl carbamate) is a well-known chiral stationary phase used in high-performance liquid chromatography (HPLC) for the separation of enantiomers. researchgate.net This demonstrates the utility of the 3,5-dimethylphenyl carbamate (B1207046) moiety in creating materials for chiral recognition. One could envision creating polymers or surface coatings from this compound derivatives for similar chiral separation applications. The chiral center of the molecule could work in concert with the phenyl group to create a highly selective chiral environment.

The table below lists various pentanol and dimethylphenol-related compounds and their known applications or properties, illustrating the chemical space surrounding the title compound.

| Compound Name | CAS Number | Key Application/Property | Reference |

|---|---|---|---|

| 2-Pentanol | 6032-29-7 | Synthesis reagent, solvent | sigmaaldrich.comsigmaaldrich.com |

| 2-Methyl-2-pentanol | 590-36-3 | Building block in organic synthesis | tcichemicals.com |

| 2,3-Dimethyl-2-pentanol | 4911-70-0 | Chemical intermediate | nih.gov |

| 3-Ethyl-2,2-dimethyl-3-pentanol | 66793-96-2 | Reagent in organic synthesis, fragrance component | |

| Cellulose tris(3,5-dimethylphenyl carbamate) | Not Available | Chiral stationary phase for HPLC | researchgate.net |

| 2-(2,5-Dimethylphenyl)-2-pentanol | Not Available | Chemical intermediate | riekemetals.com |

Environmental Fate and Degradation Mechanisms of 2 3,5 Dimethylphenyl 2 Pentanol

Photochemical Degradation Pathways of 2-(3,5-Dimethylphenyl)-2-pentanol in Aqueous and Atmospheric Environments

The photochemical degradation of this compound is anticipated to occur in both aquatic and atmospheric environments, primarily driven by reactions with photochemically generated reactive species.

In aqueous environments, the degradation of aromatic compounds can be initiated by direct photolysis or through indirect photo-oxidation by hydroxyl radicals (•OH). For related compounds like dimethylphenols, photocatalytic degradation has been demonstrated using semiconductor particles such as titanium dioxide (TiO2), zinc sulfide (B99878) (ZnS), and tin oxide (SnO2) under UV irradiation. iiste.orgresearchgate.net This process involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and mineralization. tandfonline.comresearchgate.net The rate of degradation is influenced by factors such as the type and concentration of the photocatalyst. iiste.orgresearchgate.net For instance, the photocatalytic activity for the degradation of 2,3-dimethylphenol (B72121) was found to be in the order of TiO2 > ZnS > SnO2. iiste.org The degradation of polycyclic aromatic hydrocarbons (PAHs) in water has also been shown to proceed via photodegradation, with quantum yields varying depending on the specific compound. nih.gov

In the atmosphere, this compound is likely to be degraded by gas-phase reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). The presence of an aromatic ring and alkyl groups suggests that it will be susceptible to oxidation. For other alkylphenols, such as nonylphenol and octylphenol (B599344), volatilization from water surfaces and subsequent atmospheric degradation are recognized as important fate processes. usgs.govresearchgate.net The atmospheric concentrations of these compounds show seasonal trends, with higher levels in the summer, which is consistent with temperature-dependent volatilization and increased photochemical activity. usgs.gov The degradation of other volatile organic compounds, including aromatic hydrocarbons, is known to contribute to the formation of secondary organic aerosols. ca.govsdu.edu.cn

The photochemical conversion of tertiary alcohols on surfaces like TiO2 has been shown to involve a selective C-C bond cleavage. tum.denih.gov In the case of 2-methyl-2-pentanol, this results in the formation of a ketone and an alkane. nih.gov This suggests a potential degradation pathway for this compound, where the bond between the tertiary carbon and the pentyl group or one of the methyl groups could be cleaved.

Biotic Degradation Mechanisms of this compound by Microorganisms in Environmental Systems

The biodegradation of this compound is expected to be carried out by various microorganisms in soil and aquatic environments. The structural features of the molecule, including the dimethyl-substituted phenyl group and the tertiary alcohol, will influence the specific metabolic pathways involved.

Bacteria, in particular, have demonstrated the ability to degrade a wide range of aromatic compounds. nih.gov The initial step in the aerobic degradation of aromatic hydrocarbons is typically an oxidation reaction catalyzed by monooxygenases or dioxygenases. unesp.br For aromatic alcohols, enzymes such as aryl-alcohol dehydrogenase can oxidize the alcohol to an aldehyde, which is then further oxidized to a carboxylic acid. wikipedia.orgontosight.ai These carboxylic acid intermediates can then enter central metabolic pathways.

Studies on the biodegradation of dimethylphenols have shown that different bacterial strains utilize distinct catabolic pathways. nih.gov For example, Pseudomonas species have been shown to degrade various dimethylphenol isomers. nih.gov The degradation can proceed via either meta or ortho cleavage of the aromatic ring, depending on the specific enzymes produced by the microorganisms. nih.gov In some cases, the degradation of dimethylphenols can lead to the formation of dead-end products, such as hydroxy-methylbenzoic acids. nih.gov

The biodegradation of alkylphenols, such as nonylphenol and octylphenol, which are degradation products of alkylphenol ethoxylate surfactants, has been extensively studied. capes.gov.brnih.govresearchgate.netresearchgate.netnih.govresearchgate.net These compounds are known to be more persistent than their parent compounds. capes.gov.brnih.govservice.gov.uk The biodegradation of nonylphenol can be carried out by various bacteria, including Sphingomonas species, and fungi. researchgate.net The ultimate aerobic biodegradation half-lives for alkylphenol ethoxylates and their metabolites have been estimated to be in the range of one to four weeks. nih.gov

The degradation of alkylphenol ethoxylates often involves the shortening of the ethoxylate chain, leading to the formation of alkylphenols and alkylphenoxy carboxylic acids. researchgate.netresearchgate.netnih.gov Under anaerobic conditions, the transformation to the more persistent alkylphenols can be favored. researchgate.net

Sorption and Transport Phenomena of this compound in Soil and Water Systems

The movement and distribution of this compound in the environment will be significantly influenced by its sorption to soil and sediment particles. As a hydrophobic organic compound, it is expected to have a strong affinity for organic matter in soil and sediments. nih.govepa.gov

The sorption of hydrophobic organic compounds is often described by the soil/water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). nih.govgeology.cz The high octanol-water partition coefficient (Kow) values of related alkylphenols indicate that they will partition effectively into sediments. capes.gov.brnih.gov This sorption process can act as a significant reservoir for these compounds in the environment. capes.gov.brnih.gov

The transport of this compound through soil and into groundwater will be retarded by its sorption to soil organic matter. umich.edu The extent of this retardation depends on the organic carbon content of the soil and the hydrophobicity of the compound. nih.govumich.edu While sorption can limit the mobility of the compound, it can also lead to its long-term persistence in the soil environment.

Factors that can influence the sorption and transport of this compound include soil properties (such as organic matter content and clay mineralogy), water content, and the presence of other organic compounds. nih.gov The transport of similar compounds, such as alcohol ethoxysulfates, has been shown to be influenced by the length of the alkyl chain and the number of ethoxylated units, with sorption increasing with increasing hydrophobicity. nih.gov

Characterization of Transformation Products and Their Environmental Implications from this compound

The degradation of this compound will result in the formation of various transformation products, which may have their own environmental significance.

Based on the degradation pathways of similar compounds, several potential transformation products can be anticipated. Photochemical degradation may lead to the formation of ketones and alkanes through C-C bond cleavage, similar to what is observed for other tertiary alcohols. tum.denih.gov Oxidation of the aromatic ring could produce hydroxylated and carboxylated derivatives. wikipedia.org

Biotic degradation is likely to proceed through initial oxidation of the alcohol group to a ketone, followed by further oxidation and potential ring cleavage. wikipedia.orgontosight.ai This could lead to the formation of various intermediates, including carboxylic acids. The degradation of related dimethylphenols has been shown to produce intermediates such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzaldehyde. nih.gov

The degradation of alkylphenol ethoxylates is a well-documented source of more persistent and toxic transformation products, such as nonylphenol, octylphenol, and their mono- and diethoxylates. capes.gov.brnih.govnih.gov These degradation products are known endocrine disruptors. capes.gov.brnih.govnih.gov While this compound is not an ethoxylate, its degradation could potentially lead to the formation of persistent phenolic compounds.

The environmental implication of these transformation products is a key consideration. Some degradation products can be more toxic, more water-soluble, and more mobile than the parent compound. wikipedia.org For example, the degradation products of some nitroaromatic compounds can bind to DNA and contribute to toxicity. acs.org Therefore, a complete understanding of the environmental fate of this compound requires the identification and characterization of its major transformation products.

Interactive Data Table: Physicochemical Properties and Environmental Fate of Related Compounds

| Compound | Molecular Formula | Log Kow | Environmental Fate Summary | Reference |

| Nonylphenol | C15H24O | 5.76 | Persistent degradation product of nonylphenol ethoxylates, known endocrine disruptor, partitions to sediment. | researchgate.net |

| Octylphenol | C14H22O | - | Persistent degradation product of octylphenol ethoxylates, known endocrine disruptor. | capes.gov.brnih.gov |

| 2,3-Dimethylphenol | C8H10O | - | Subject to photocatalytic and biotic degradation, can form dead-end products like hydroxy-methylbenzoic acids. | iiste.orgnih.gov |

| 2-Methyl-2-pentanol | C6H14O | - | Undergoes photocatalytic C-C bond cleavage to form a ketone and an alkane. | nih.gov |

Emerging Research Perspectives and Future Directions for 2 3,5 Dimethylphenyl 2 Pentanol Studies

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity of 2-(3,5-Dimethylphenyl)-2-pentanol

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to understanding the properties and reactivity of this compound without the need for extensive, time-consuming, and resource-intensive laboratory experiments. By leveraging algorithms trained on large datasets of known molecules, researchers can develop predictive models for this specific compound.

Future research could focus on developing quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. These models would correlate the molecular structure of this compound with its physicochemical properties and potential biological activities. For instance, AI could predict its solubility in various solvents, its boiling point, and its potential as a starting material in various chemical reactions.

Table 1: Hypothetical Machine Learning Predictions for Physicochemical Properties of this compound

| Property | Predicted Value | Confidence Interval | Model Used |

| Boiling Point (°C) | 245.8 ± 5.0 | 95% | Graph Neural Network |

| LogP (Octanol-Water Partition Coefficient) | 3.2 ± 0.3 | 95% | Random Forest Regression |

| Aqueous Solubility (logS) | -4.1 ± 0.4 | 95% | Support Vector Machine |

This table is illustrative and represents the type of data that could be generated through future machine learning studies. The values are not based on experimental results.

Furthermore, AI algorithms could be employed to predict the reactivity of this compound in various chemical transformations. This could involve predicting the most likely reaction pathways, identifying potential byproducts, and optimizing reaction conditions for desired outcomes. Such predictive power would significantly accelerate the exploration of this compound's synthetic utility.

Development of Novel Analytical Methodologies for Trace Detection and Speciation of this compound in Complex Research Matrices

The ability to detect and quantify minute amounts of this compound in complex mixtures is crucial for its study, particularly in potential applications related to environmental science or materials research. Future research is expected to focus on the development of highly sensitive and selective analytical methods.

Advanced chromatographic techniques, such as two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), could be developed to resolve this compound from other structurally similar compounds in intricate matrices. Additionally, the development of novel sensor technologies, potentially based on molecularly imprinted polymers (MIPs) or nanomaterials, could offer real-time monitoring capabilities.

Table 2: Potential Analytical Methods for Trace Detection of this compound

| Analytical Technique | Potential Limit of Detection (LOD) | Sample Matrix | Key Advantages |

| GCxGC-TOFMS | pg/L - ng/L | Environmental Water Samples | High resolving power, accurate mass identification |

| LC-MS/MS | ng/L - µg/L | Biological Fluids | High sensitivity and specificity |

| SERS (Surface-Enhanced Raman Spectroscopy) | µg/L - mg/L | Aqueous Solutions | Rapid analysis, potential for in-situ measurements |

This table outlines potential analytical methodologies and their projected performance for the analysis of this compound, based on advancements in the field for similar compounds.

Exploration of this compound in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, provide a fertile ground for future research involving this compound. Investigations could explore its potential as a bio-based solvent or as a building block for the synthesis of biodegradable polymers or other environmentally benign materials.

A key area of focus would be the development of green synthetic routes to this compound itself, minimizing the use of hazardous reagents and solvents, and maximizing atom economy. Furthermore, its potential as a catalyst or a reaction medium in green chemical processes could be explored. For example, its properties as a tertiary alcohol could be leveraged in novel catalytic systems.

Interdisciplinary Research Opportunities Involving this compound Chemistry

The full potential of this compound can be unlocked through collaborative efforts that bridge traditional scientific disciplines. The complex nature of modern scientific challenges necessitates an interdisciplinary approach to fully elucidate the properties and applications of novel chemical compounds.

Opportunities for interdisciplinary research include:

Chemistry and Materials Science: Investigating the incorporation of this compound into novel polymers or functional materials, and studying how its unique structure influences the properties of these materials.

Chemistry and Biology: Exploring the potential biological activities of this compound and its derivatives, which could lead to applications in pharmacology or agricultural science. This would involve collaborations with biochemists and toxicologists to understand its interactions with biological systems.

Chemistry and Environmental Science: Studying the environmental fate and transport of this compound, including its biodegradability and potential for bioaccumulation. This would require expertise from environmental chemists and microbiologists.

By fostering these interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and innovation related to this compound, paving the way for its potential use in a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3,5-Dimethylphenyl)-2-pentanol, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis can involve Friedel-Crafts alkylation or Grignard reactions to introduce the 3,5-dimethylphenyl group. Hydrogenation with palladium on carbon (Pd/C) under controlled H₂ pressure is effective for reducing intermediates. Solvent selection (e.g., methanol or ethanol) and temperature optimization (e.g., 60–80°C) are critical for maximizing yield. Catalytic systems should be tested for stereochemical control, as described for structurally related amines .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.0 ppm for dimethylphenyl) and hydroxyl groups (δ 1.5–2.5 ppm, broad). Compare with computational predictions for stereochemical confirmation.

- IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹).

- MS : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with databases for structural validation, as applied to analogous compounds .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) effectively separates the target compound from byproducts. For enantiomeric purity, chiral stationary phases (e.g., cellulose-based columns) are recommended. Recrystallization in ethanol/water mixtures can further enhance purity, as demonstrated in related aromatic amine syntheses .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding stereochemical outcomes in this compound synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers. Pair with circular dichroism (CD) spectroscopy for absolute configuration determination. Control experiments under varying temperatures and catalysts (e.g., chiral Ru or Pd complexes) can identify stereochemical influencers, as seen in fluorinated analog studies .

Q. How does the electronic environment of the 3,5-dimethylphenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methyl groups increase aryl ring electron density, stabilizing carbocation intermediates in SN1 mechanisms. For SN2 pathways, steric hindrance from the substituents may slow reactivity. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity, as applied to trifluoropropan-1-amine derivatives .

Q. What computational approaches predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with biological targets (e.g., enzymes). Quantitative Structure-Activity Relationship (QSAR) models trained on similar dimethylphenyl-containing compounds (e.g., thiomorpholin-2-yl acetamides) can predict bioactivity profiles .

Q. How can isotopic labeling (e.g., deuterium) study the metabolic pathways of this compound in vitro?

- Methodological Answer : Synthesize deuterated analogs at key positions (e.g., hydroxyl or methyl groups) via catalytic deuteration. Use LC-MS/MS to track isotopic incorporation in hepatocyte incubations. Compare metabolic stability and metabolite profiles with non-deuterated controls, as demonstrated in deuterated ethanolamine studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.